molecular formula C14H11FO2 B1268634 2-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 6455-94-3

2-[(3-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1268634
CAS No.: 6455-94-3
M. Wt: 230.23 g/mol
InChI Key: BSAJRFAEOQFFKC-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol It is characterized by the presence of a fluorobenzyl group attached to a benzaldehyde moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its biological effects .

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)oxy]benzaldehyde
  • 3-[(3-Fluorobenzyl)oxy]benzaldehyde
  • 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Comparison: 2-[(3-Fluorobenzyl)oxy]benzaldehyde is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this specific positioning may result in different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJRFAEOQFFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358247
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172685-67-5, 6455-94-3
Record name 2-[(3-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172685-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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